molecular formula C26H30N6O6 B14609912 Glycyl-L-phenylalanylglycyl-L-tryptophylglycine CAS No. 60341-74-4

Glycyl-L-phenylalanylglycyl-L-tryptophylglycine

Cat. No.: B14609912
CAS No.: 60341-74-4
M. Wt: 522.6 g/mol
InChI Key: QRSWAQQBWQYKPH-SFTDATJTSA-N
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Description

Glycyl-L-phenylalanylglycyl-L-tryptophylglycine is a synthetic peptide composed of glycine, phenylalanine, and tryptophan residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanylglycyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, L-tryptophan, and glycine).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Cleaved peptide fragments.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Glycyl-L-phenylalanylglycyl-L-tryptophylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycyl-L-phenylalanylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cellular processes like apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine: A dipeptide with similar structural features but lacking the tryptophan residue.

    Glycyl-L-tryptophan: Another dipeptide that includes tryptophan but not phenylalanine.

    Phenylalanylglycylglycine: A tripeptide with a different sequence of amino acids.

Uniqueness

Glycyl-L-phenylalanylglycyl-L-tryptophylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both phenylalanine and tryptophan residues allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

60341-74-4

Molecular Formula

C26H30N6O6

Molecular Weight

522.6 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C26H30N6O6/c27-12-22(33)31-20(10-16-6-2-1-3-7-16)25(37)29-14-23(34)32-21(26(38)30-15-24(35)36)11-17-13-28-19-9-5-4-8-18(17)19/h1-9,13,20-21,28H,10-12,14-15,27H2,(H,29,37)(H,30,38)(H,31,33)(H,32,34)(H,35,36)/t20-,21-/m0/s1

InChI Key

QRSWAQQBWQYKPH-SFTDATJTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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